molecular formula C13H9I B1295831 2-Iodo-9H-fluorene CAS No. 2523-42-4

2-Iodo-9H-fluorene

Cat. No. B1295831
CAS RN: 2523-42-4
M. Wt: 292.11 g/mol
InChI Key: VNYQUOAQPXGXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-9H-fluorene is a chemical compound that serves as a key intermediate in the synthesis of various fluorene derivatives. These derivatives are of significant interest due to their applications in materials science, organic electronics, and as building blocks for complex molecular structures.

Synthesis Analysis

The synthesis of fluorene derivatives from 2-iodobiphenyls has been achieved through several methods involving palladium-catalyzed reactions. One approach utilizes CH2Br2 to form fluorene derivatives via a tandem palladium-catalyzed dual C-C bond formation sequence, which involves the formation of dibenzopalladacyclopentadiene intermediates . Another method involves the use of α-diazoesters to synthesize 9,9-disubstituted fluorenes through a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence . Additionally, 9-fluorenylidenes can be synthesized via palladium-catalyzed cross-coupling with vinyl bromides, which also involves C-H activation and dual C-C bond formations . A similar palladium-catalyzed coupling reaction with alkenyl bromides has been reported for constructing 9-(diorganomethylidene)fluorenes .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit unique characteristics such as substantial singlet biradical character, as observed in the X-ray crystallographic structure of a 2,3-naphthoquinodimethane derivative incorporated into an indenofluorene frame . The presence of substituents can influence the molecular conformation and reactivity, as seen in the case of sterically geared 9-(2,2,2-triphenylethylidene)fluorene derivatives .

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including Michael addition reactions, as demonstrated by the reaction between 2-iodofluorene and 9,9'-bifluorenylidene . The presence of iodine substituents on the fluorene ring can also facilitate further functionalization through Grignard and Ullmann reactions, leading to a variety of substituted fluorenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-9H-fluorene derivatives can be significantly altered by the introduction of different substituents. For instance, the introduction of a tert-butyl group in 9-(2,2,2-triphenylethylidene)fluorene does not introduce additional strain and allows for photoisomerization studies, which reveal significant quantum yields for the isomerization process . The conformational equilibria of fluorene derivatives can be influenced by interactions such as N–H···π, which stabilize certain conformations . The optical properties of fluorene-based polymers can vary depending on the nature of the arylene unit and the presence of side chains, affecting their absorption characteristics and the extent of red-shift from solution to film state .

Safety And Hazards

2-Iodo-9H-fluorene is classified as hazardous to the aquatic environment (Long-Term Hazard Category 2). It may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure Category 3), skin irritation (Skin Corrosion/Irritation Category 2), and serious eye irritation (Serious Eye Damage/Eye Irritation Category 2) . It can also produce hazardous combustion gases or vapors when burned .

properties

IUPAC Name

2-iodo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9I/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYQUOAQPXGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279334
Record name 2-Iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-9H-fluorene

CAS RN

2523-42-4
Record name 2-Iodo-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2523-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-9H-fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2523-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodofluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 mL round-bottomed flask was charged with 20.0 g (120 mmol) fluorene, 16.0 g (60 mmol) iodine and 4.0 g (17 mmol) periodic acid. 150 mL (80%) acetic acid was added to the reaction mixture. The mixture was stirred under nitrogen at 80° C. for 4 hours. The mixture was then allowed to cool to ambient temperature. The solid residue was vacuum filtered, dissolved in toluene and then washed with 5% sodium hydrogen sulphite(to remove excess iodine). The toluene solution was concentrated under vacuo and then passed through a flash column using toluene as the eluent to give 32.0 g (91% yield) of the product (off white solid).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

56.8 parts of fluorene, 200 parts of methanol, 37 parts of 63% sulfuric acid aqueous solution, 31 parts of iodine, and 34 parts of 34% iodic acid aqueous solution were stirred at 60° C. for 5 hours. After completion of the stirring, the resultant was filtrated, and it was then washed with 100 parts of water twice. Thereafter, the resultant was dried at 70° C. overnight. After completion of the drying, the resultant was recrystallized in methanol to obtain 60 parts of 2-iodofluorene in the form of white powders.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-9H-fluorene
Reactant of Route 2
2-Iodo-9H-fluorene
Reactant of Route 3
Reactant of Route 3
2-Iodo-9H-fluorene
Reactant of Route 4
2-Iodo-9H-fluorene
Reactant of Route 5
2-Iodo-9H-fluorene
Reactant of Route 6
2-Iodo-9H-fluorene

Citations

For This Compound
23
Citations
KSV Gupta, SP Singh, A Islam, L Han… - Electrochimica …, 2015 - Elsevier
… To a stirred solution of 9,9-dihexyl-2-iodo-9H-fluorene (584 mg, 1.2707 mmol), 4-bromo aniline (100 mg, 0.5776 mmol) in dry toluene were added CuCl (17 mg, 0.1732 mmol), 1,10- …
Number of citations: 30 www.sciencedirect.com
H Guan, Q Zhang, PJ Walsh… - Angewandte Chemie …, 2020 - Wiley Online Library
… Likewise, 1-(4-iodophenyl)-1H-pyrrole and 2-iodo-9H-fluorene underwent coupling in 73–75 % yield with enantioselectivities of 88–89 %. Aryl iodides with extended π-systems, such as …
Number of citations: 100 onlinelibrary.wiley.com
A Karuppasamy, MPV Pillai, C Ramalingan - Journal of Molecular …, 2017 - Elsevier
A novel conjugated alkylfluorene decorated phenothiazine carbaldehyde, 10-(9,9-diethyl-9H-fluoren-2-yl)-10H-phenothiazine-3-carbaldehyde (FPTZC) was synthesized and fully …
Number of citations: 3 www.sciencedirect.com
Y Zhang, Y Ren, J Zhang, S Liu, Y Li - Chinese Journal of Chemistry - Wiley Online Library
… 4-iodo-N, N-diphenylaniline and 2-iodo-9H-fluorene were well-tolerated in this deuterated methylthiolation reaction and afforded the desired products in 61% (3n) and 58% (3o). yields. …
Number of citations: 0 onlinelibrary.wiley.com
Y Liu, W Zhang, Y Zou, G Xie, J Fang, C Yang - Organic Electronics, 2016 - Elsevier
… To a mixture of 2-iodo-9H-fluorene (4.38 g, 15 mmol), CuI (0.15 g, 0.75 mmol) and Pd(PPh 3 ) 4 (0.32 g, 0.45 mmol) were added degassed THF (75 mL) and 1,8-diazabicyclo[5.4.0]…
Number of citations: 7 www.sciencedirect.com
SAM Ahmed, SY Al‐Raqa - Journal of Physical Organic …, 2011 - Wiley Online Library
… The hydrazone derivatives 5a,b underwent oxidation with manganese dioxide in dry ether at room temperature in the absence of light to afford 9-diazo-2-iodo-9H-fluorene (6a) and 9-…
Number of citations: 11 onlinelibrary.wiley.com
SJ Andrasik - 2007 - stars.library.ucf.edu
Molecular oxygen in its lowest electronically excited state plays an important roll in the field of chemistry. This excited state is often referred to as singlet oxygen and can be generated in …
Number of citations: 5 stars.library.ucf.edu
K Kobayashi, Y Yamamoto, N Miyaura - Organometallics, 2011 - ACS Publications
Palladium/(4-MeO-3,5-MePh) 2 PF-Pcy 2 ) catalyzed the enantioselective arylation of silyl ketene acetals with iodoarenes in the presence of TlOAc to promote transmetalation of silyl …
Number of citations: 32 pubs.acs.org
R Feng, B Wang, Y Liu, Z Liu… - European Journal of …, 2015 - Wiley Online Library
… 2-Iodo-9H-fluorene, a fluorescent arene, reacted well under the optimal conditions to give the product in 63 % yield (Table 2, entry 20). Such a proline derivative with a fluorophore …
W Dong, Z Hu, Z Wang, B Sun, X Zhang, FL Zhang - Tetrahedron Letters, 2019 - Elsevier
… The above success led us to continue to explore the reaction of 2-iodo-9H-fluorene and o-methylbenzaldehyde. Surprisingly, when the amount of AgTFA was decreased to 1.5 equiv., …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.